molecular formula C11H8N2O2 B1322155 3-(Pyrimidin-2-yl)benzoic Acid CAS No. 579476-26-9

3-(Pyrimidin-2-yl)benzoic Acid

Cat. No. B1322155
M. Wt: 200.19 g/mol
InChI Key: KLTNGIZIUGYITR-UHFFFAOYSA-N
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Description

3-(Pyrimidin-2-yl)benzoic acid is a compound that features a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to pyridine and benzene. The pyrimidine is attached at the 2-position to a benzoic acid moiety. This structure is significant in the field of medicinal chemistry due to its potential biological activities and its use as a building block for more complex chemical entities.

Synthesis Analysis

The synthesis of substituted 2-(pyrimidin-2-yl)benzoic acids can be achieved through the ring contraction of 2-carbamimidoylbenzoic acid with 1,3-dicarbonyl compounds and their synthetic equivalents . This method provides a new approach to the synthesis of these compounds, which are valuable intermediates for further chemical transformations. The reaction of 2-amidinobenzoic acid with chromones has also been reported to proceed beyond the formation of the pyrimidine ring, leading to more complex structures .

Molecular Structure Analysis

The molecular structure of compounds related to 3-(pyrimidin-2-yl)benzoic acid can be determined using single-crystal X-ray diffraction, as demonstrated in the study of a heterocyclic compound with a pyrimidin-2-yl moiety . Density Functional Theory (DFT) calculations can also be used to optimize the molecular geometry and predict various properties of these compounds .

Chemical Reactions Analysis

Compounds containing the pyrimidin-2-yl moiety can undergo various chemical reactions. For instance, the synthesis of triorganostannyl esters of pyridinylimino substituted aminobenzoic acids involves the condensation of aminobenzoic acid with pyridine-2-carboxaldehyde . These reactions can significantly affect the photophysical properties of the resulting compounds and their interactions with metal centers .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 3-(pyrimidin-2-yl)benzoic acid can be characterized using a range of spectroscopic techniques, including IR, UV-Visible, NMR, and mass spectrometry . These compounds can exhibit interesting photophysical properties, such as luminescence and aggregation-enhanced emission, which can be influenced by their molecular structure and the environment . Theoretical calculations, such as DFT, can provide insights into the electronic structure, molecular electrostatic potential, and frontier molecular orbitals, which are important for understanding the reactivity and interactions of these compounds .

Scientific Research Applications

Anti-Inflammatory Activities

  • Scientific Field : Pharmacology
  • Application Summary : Pyrimidines display a range of pharmacological effects including anti-inflammatory . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Methods of Application : The methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Antiviral Activities

  • Scientific Field : Virology
  • Application Summary : Azoloazines containing fragments similar to the natural heterocycles purines and pyrimidines are currently of great practical importance . Non-natural nucleosides abacavir, famciclovir, remdesivir are known, which are the products of structural modifications of all the components of the nucleotide exhibiting excellent indicators of antiviral action .
  • Methods of Application : The methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The medication Triazavirin showed a broad spectrum of antiviral action and high efficacy .

Antibacterial Activities

  • Scientific Field : Microbiology
  • Application Summary : Para-Aminobenzoic Acid (PABA), a compound structurally similar to “3-(Pyrimidin-2-yl)benzoic Acid”, has been found to exert antibacterial activity . In combination with some antibiotics, PABA applies synergistic antibacterial potency to different strains including Pseudomonas aeruginosa and Staphylococcus aureus .
  • Methods of Application : The methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : PABA alone also exerts antibacterial activity .

Metal-Organic Frameworks

  • Scientific Field : Material Science
  • Application Summary : A novel flexible achiral ligand, 3- (5- (pyridin-4-yl)-4 H -1,2,4-triazol-3-yl)benzoic acid (HL), which is structurally similar to “3-(Pyrimidin-2-yl)benzoic Acid”, has been used to synthesize four metal (II)-complexes .
  • Methods of Application : These complexes have been hydrothermally synthesized and structurally characterized by single-crystal X-ray diffraction .
  • Results or Outcomes : The results or outcomes obtained were not detailed in the source .

Synthesis of Heterocyclic Compounds

  • Scientific Field : Organic Chemistry
  • Application Summary : Pyrimidine is used as a parent substance for the synthesis of a wide variety of heterocyclic compounds . It is also a raw material for drug synthesis .
  • Methods of Application : The methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : Many pyrimidine derivatives are used for the production of thyroid drugs, in the treatment of leukemia, and also for the synthesis of other substituted pyrimidine .

Antioxidant Activity

  • Scientific Field : Pharmacology
  • Application Summary : Pyrimidines are known to have antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
  • Methods of Application : The methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : Pyrimidine derivatives have shown to exhibit antioxidant activity .

Safety And Hazards

Safety precautions for handling 3-(Pyrimidin-2-yl)benzoic Acid include wearing an approved mask/respirator, suitable gloves/gauntlets, protective clothing, and eye protection .

properties

IUPAC Name

3-pyrimidin-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-11(15)9-4-1-3-8(7-9)10-12-5-2-6-13-10/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTNGIZIUGYITR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40624683
Record name 3-(Pyrimidin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyrimidin-2-yl)benzoic Acid

CAS RN

579476-26-9
Record name 3-(Pyrimidin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Pyrimidin-2-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
P Thuéry - Inorganic Chemistry Communications, 2015 - Elsevier
The reaction of uranyl nitrate with 3-(pyrimidin-2-yl)benzoic acid (LH) in the presence of nickel(II) nitrate and 1,10-phenanthroline (phen) yields the complex [Ni(phen) 3 ][UO 2 (L) 3 ] 2 ·…
Number of citations: 10 www.sciencedirect.com
P Thuéry, J Harrowfield - Crystal Growth & Design, 2017 - ACS Publications
… In the presence of silver(I), 3-pyrimidin-2-yl-benzoic acid (Hpyb) gave the complex [UO 2 Ag(pyb) 3 (H 2 O) 2 ]·4H 2 O (8), in which the two coordination sites are occupied in accord with …
Number of citations: 38 pubs.acs.org
DL Priebbenow, DJ Leaver, N Nguyen… - Journal of medicinal …, 2020 - ACS Publications
A high-throughput screen designed to discover new inhibitors of histone acetyltransferase KAT6A uncovered CTX-0124143 (1), a unique aryl acylsulfonohydrazide with an IC 50 of 1.0 …
Number of citations: 9 pubs.acs.org
DA Nichols, P Jaishankar, W Larson… - Journal of medicinal …, 2012 - ACS Publications
The emergence of CTX-M class A extended-spectrum β-lactamases poses a serious health threat to the public. We have applied structure-based design to improve the potency of a …
Number of citations: 46 pubs.acs.org
DA Nichols - 2014 - search.proquest.com
… 3-(1H-Tetrazol-5yl)aniline was reacted with commercially available 3-pyrimidin-2-yl-benzoic acid according to general procedure A to afford the title compound in 11% yield; 1H NMR (…
Number of citations: 3 search.proquest.com

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